molecular formula C8H9BrO B595705 (2-Bromo-3-methylphenyl)methanol CAS No. 168886-97-3

(2-Bromo-3-methylphenyl)methanol

Cat. No. B595705
M. Wt: 201.063
InChI Key: KOMJECHMWYAILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromo-3-methylphenyl)methanol” is a chemical compound with the CAS Number: 168886-97-3. Its linear formula is C8 H9 Br O . The molecular weight of this compound is 201.06 .


Molecular Structure Analysis

The InChI code for “(2-Bromo-3-methylphenyl)methanol” is 1S/C8H9BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The predicted boiling point of “(2-Bromo-3-methylphenyl)methanol” is 277.3±25.0 °C . The predicted density is 1.481±0.06 g/cm3 . The compound is advised to be stored in a sealed, dry place at room temperature .

Scientific Research Applications

Field

This application falls under the field of Sports Medicine and Doping Control .

Application

“(2-Bromo-3-methylphenyl)methanol” is used in the study of metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide . These inhibitors are prohibited in sports after systemic administration .

Method

The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated . The metabolite pattern of these substances is evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations .

Results

Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

Drug Design and Genomics Research

Field

Application

Method

Results

Artificial Intelligence in Sleep Medicine

Field

This application falls under the field of Sleep Medicine and Artificial Intelligence (AI) .

Application

While not directly used, “(2-Bromo-3-methylphenyl)methanol” could potentially be used in the development of AI models for sleep medicine .

Method

AI models, such as those developed by Google DeepMind, could potentially be used to analyze data from sleep studies, including data related to the effects of various substances such as “(2-Bromo-3-methylphenyl)methanol” on sleep patterns .

Results

The use of AI in sleep medicine has the potential to revolutionize care in three critical areas: clinical applications, lifestyle management, and population health . It can offer comprehensive data analysis, nuanced pattern recognition, and automation in diagnosis .

Chromatography and Mass Spectrometry

Field

This application falls under the field of Chromatography and Mass Spectrometry .

Application

“(2-Bromo-3-methylphenyl)methanol” could potentially be used in chromatography and mass spectrometry, which are analytical techniques used to separate, identify, and quantify components in a mixture .

Method

The specific methods of application or experimental procedures would depend on the specific research question or objective .

Results

The results or outcomes obtained would also depend on the specific research question or objective .

Advanced Battery Science and Technology

Field

This application falls under the field of Advanced Battery Science and Technology .

Application

While not directly used, “(2-Bromo-3-methylphenyl)methanol” could potentially be used in the development of advanced batteries .

Method

The specific methods of application or experimental procedures would depend on the specific research question or objective .

Results

The results or outcomes obtained would also depend on the specific research question or objective .

Cycling Performance Optimization

Field

This application falls under the field of Cycling Performance Optimization .

Application

“(2-Bromo-3-methylphenyl)methanol” could potentially be used in the development of pressure mapping systems for optimizing cycling performance .

Method

Pressure mapping systems, such as those developed by GebioMized, could potentially be used to analyze data from cycling performance studies, including data related to the effects of various substances such as “(2-Bromo-3-methylphenyl)methanol” on cycling performance .

Results

The use of pressure mapping systems in cycling performance optimization has the potential to help cyclists at all levels maximize their riding and their performance .

Safety And Hazards

“(2-Bromo-3-methylphenyl)methanol” is classified under GHS07 for safety . It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . In case of contact, rinse thoroughly with plenty of water .

properties

IUPAC Name

(2-bromo-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMJECHMWYAILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680945
Record name (2-Bromo-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-3-methylphenyl)methanol

CAS RN

168886-97-3
Record name (2-Bromo-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-3-methylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-3-methylbenzoic acid (4.0 g, 18.60 mmol) in THF (93 mL) was cooled to 0° C. and LAH (1.41 g, 37.2 mmol) added by portion. After the reaction completed, aq. K/Na tartrate was added and the reaction stirred overnight. The aqueous layer was extracted with EtOAc and the organic layer was then washed with water and brine (3× ea.), dried over Na2SO4 and concentrated in vacuo to give (2-bromo-3-methylphenyl)methanol as a clear oil that was used without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
93 mL
Type
solvent
Reaction Step One
Name
Quantity
1.41 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
4
Citations
I Yonekawa, K Mutoh, Y Kobayashi, J Abe - … & Photobiological Sciences, 2018 - Springer
The development of two-photon induced photochromic compounds is important for advanced photo-responsive materials. The utilization of the long-lived transient states or species for …
Number of citations: 3 link.springer.com
JL Brooks - 2010 - search.proquest.com
Anthracenes have broad utility in chemistry. Anthracenyl compounds have been used as fluorescent labels, chiral resolving agents, and to construct small chiral molecules through a …
Number of citations: 5 search.proquest.com
J Joussot, A Schoenfelder, J Suffert, G Blond - Comptes Rendus Chimie, 2017 - Elsevier
Different types of starting materials have been designed and their ability to undergo cascade reactions has been investigated. New polycycles containing five-, six-, and seven-…
Number of citations: 7 www.sciencedirect.com
S Okumura - 2018 - repository.kulib.kyoto-u.ac.jp
The author would like to express his sincerest gratitude to Supervisor, Professor Masahiro Murakami for his continuous guidance, encouragement, and stimulating discussions …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.